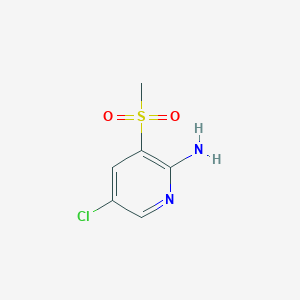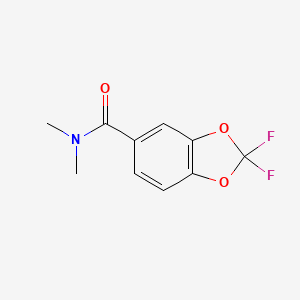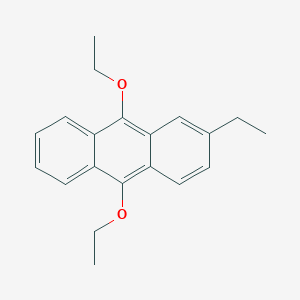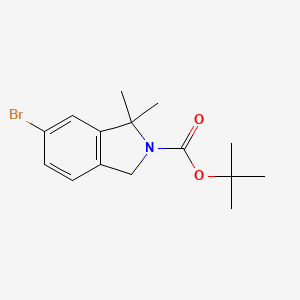![molecular formula C11H9N3O B3049477 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 20815-66-1](/img/structure/B3049477.png)
4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Vue d'ensemble
Description
4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Its mode of action involves disrupting cell membranes, inhibiting enzymes, and interfering with essential metabolic processes. Further studies are needed to optimize its efficacy and explore potential applications in medicine and agriculture .
Anticancer Potential
Studies have investigated the compound’s impact on cancer cells. It exhibits cytotoxic effects, inducing apoptosis (programmed cell death) in various cancer cell lines. Researchers are exploring its potential as an adjunct therapy or a lead compound for developing novel anticancer drugs. Mechanistic studies reveal interactions with cellular pathways involved in tumor growth and survival .
Anti-Inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It modulates immune responses by inhibiting pro-inflammatory cytokines and enzymes. Researchers are investigating its potential for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
DNA Binding and Chemotherapeutic Applications
Its ability to bind to DNA makes it intriguing for chemotherapeutic applications. By interacting with DNA strands, it may inhibit replication and transcription, leading to cell death. Researchers are studying its selectivity for cancer cells and exploring its use in targeted therapies .
Chemosensing and Biosensor Development
The compound’s unique structure allows it to act as a chemosensor. It can detect specific molecules or ions by undergoing color changes or fluorescence alterations upon binding. Researchers are developing biosensors based on this compound for detecting environmental pollutants, heavy metals, or specific biomolecules .
Nitric Oxide (NO) Generation
(NO) plays a crucial role in various physiological processes. The compound has been investigated as a potential NO donor. NO regulates vascular relaxation, immune responses, and neurotransmission. Researchers are exploring its use in nanomedicine for wound healing, eye diseases, and antipandemic efforts .
Propriétés
IUPAC Name |
4-(pyridin-4-yldiazenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11-3-1-9(2-4-11)13-14-10-5-7-12-8-6-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHUOGPSRNKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517643, DTXSID00902378 | |
| Record name | 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
CAS RN |
20815-66-1 | |
| Record name | 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B3049399.png)
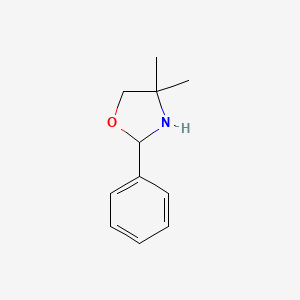
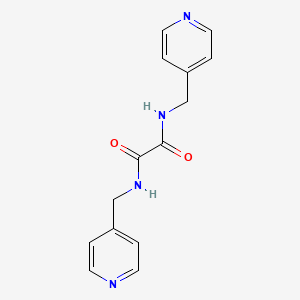
![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)
